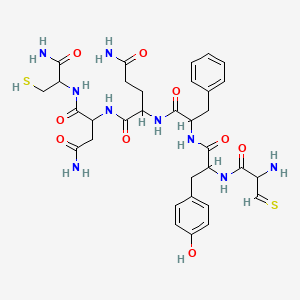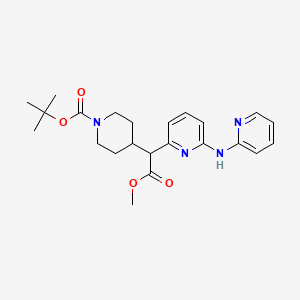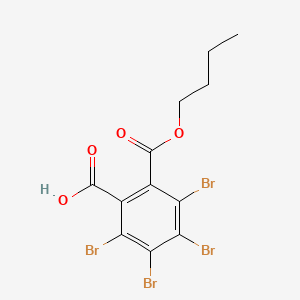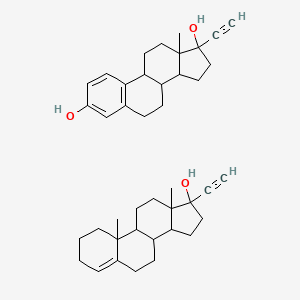![molecular formula C29H39BrOS3 B12294456 5-[5-(5-bromo-3-octylthiophen-2-yl)thiophen-2-yl]-4-octylthiophene-2-carbaldehyde](/img/structure/B12294456.png)
5-[5-(5-bromo-3-octylthiophen-2-yl)thiophen-2-yl]-4-octylthiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[5-(5-bromo-3-octylthiophen-2-yl)thiophen-2-yl]-4-octylthiophene-2-carbaldehyde is a complex organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its multiple thiophene rings and bromine substitution, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(5-bromo-3-octylthiophen-2-yl)thiophen-2-yl]-4-octylthiophene-2-carbaldehyde typically involves multiple steps, starting with the preparation of the thiophene rings. One common method is the Stille coupling reaction, which involves the coupling of organotin compounds with halides in the presence of a palladium catalyst . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-[5-(5-bromo-3-octylthiophen-2-yl)thiophen-2-yl]-4-octylthiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: 5-[5-(5-bromo-3-octylthiophen-2-yl)thiophen-2-yl]-4-octylthiophene-2-carboxylic acid
Reduction: 5-[5-(5-bromo-3-octylthiophen-2-yl)thiophen-2-yl]-4-octylthiophene-2-methanol
Substitution: Various substituted thiophene derivatives depending on the nucleophile used
Applications De Recherche Scientifique
5-[5-(5-bromo-3-octylthiophen-2-yl)thiophen-2-yl]-4-octylthiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mécanisme D'action
The mechanism of action of 5-[5-(5-bromo-3-octylthiophen-2-yl)thiophen-2-yl]-4-octylthiophene-2-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding to biological macromolecules. Additionally, the presence of the bromine atom and aldehyde group may contribute to its reactivity and interaction with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-bromo-2,2’-bithiophene
- 5-hexyl-2-thiopheneboronic acid pinacol ester
- 2-bromothiophene
Uniqueness
Compared to similar compounds, 5-[5-(5-bromo-3-octylthiophen-2-yl)thiophen-2-yl]-4-octylthiophene-2-carbaldehyde is unique due to its extended conjugation and multiple thiophene rings. This structure enhances its electronic properties, making it particularly useful in the development of organic semiconductors and electronic materials .
Propriétés
Formule moléculaire |
C29H39BrOS3 |
|---|---|
Poids moléculaire |
579.7 g/mol |
Nom IUPAC |
5-[5-(5-bromo-3-octylthiophen-2-yl)thiophen-2-yl]-4-octylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C29H39BrOS3/c1-3-5-7-9-11-13-15-22-19-24(21-31)32-28(22)25-17-18-26(33-25)29-23(20-27(30)34-29)16-14-12-10-8-6-4-2/h17-21H,3-16H2,1-2H3 |
Clé InChI |
ZYUNJHSTRZQJIJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=C(SC(=C1)C=O)C2=CC=C(S2)C3=C(C=C(S3)Br)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(16Z,18Z)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[methyl-[4-(methyldisulfanyl)pentanoyl]amino]propanoate](/img/structure/B12294429.png)
![3-[14-hydroxy-10,13-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12294436.png)


